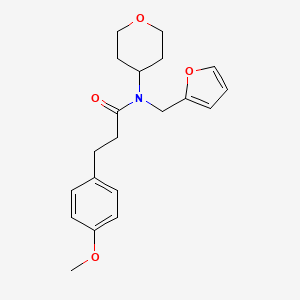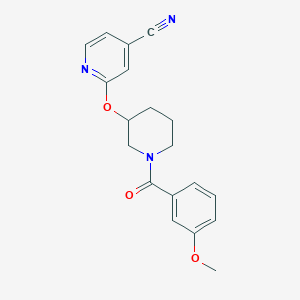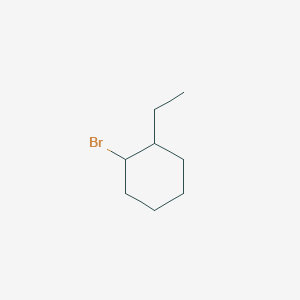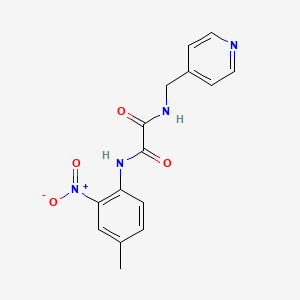
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14ClFN4O4 and its molecular weight is 416.79. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds with complex structures, including tetrahydropyrimidine derivatives, have been synthesized and investigated for their biological activities. For example, the synthesis and antimicrobial evaluation of novel derivatives featuring pyrazolo[1,5-a]pyrimidines and related Schiff bases reveal the potential for designing compounds with specific biological activities (Hassan, Hafez, Osman, & Ali, 2015). These studies underscore the versatility of pyrimidine derivatives in drug discovery and their potential applications in developing new therapeutic agents.
Antimicrobial and Antiproliferative Properties
Research has also focused on creating compounds with antimicrobial and antiproliferative properties. For instance, the design and synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been explored for their antimicrobial activities, indicating the broad spectrum of bioactivity achievable with such structures (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). This area of research highlights the potential of pyrimidine and its derivatives in addressing resistant microbial strains and cancer cells.
Anti-Inflammatory and Analgesic Agents
The development of novel compounds as anti-inflammatory and analgesic agents has been a significant area of research. The synthesis of complex molecules derived from natural products, such as visnagenone and khellinone, has led to the discovery of compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings contribute to the ongoing search for safer and more effective anti-inflammatory medications.
Anticancer Research
In anticancer research, the synthesis of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase illustrates the potential of pyrimidine derivatives in targeting key enzymes involved in DNA synthesis, offering a pathway for developing novel anticancer therapies (Farr, Bey, Sunkara, & Lippert, 1989). This approach highlights the significance of chemical synthesis in generating new molecules with specific targets in cancer treatment.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-acetamidophenyl)-3-oxobutanoate. This intermediate is then reacted with 3-chloro-4-fluoroaniline to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide. The final step involves the cyclization of this intermediate with urea to form the target compound.", "Starting Materials": [ "4-acetamidobenzaldehyde", "ethyl acetoacetate", "3-chloro-4-fluoroaniline", "urea" ], "Reaction": [ "Step 1: Condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-acetamidophenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-acetamidophenyl)-3-oxobutanoate with 3-chloro-4-fluoroaniline in the presence of a base such as potassium carbonate to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide.", "Step 3: Cyclization of N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide with urea in the presence of a base such as sodium methoxide to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
CAS-Nummer |
887217-30-3 |
Produktname |
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Molekularformel |
C19H14ClFN4O4 |
Molekulargewicht |
416.79 |
IUPAC-Name |
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14ClFN4O4/c1-10(26)23-11-2-4-12(5-3-11)24-17(27)14-9-22-19(29)25(18(14)28)13-6-7-16(21)15(20)8-13/h2-9H,1H3,(H,22,29)(H,23,26)(H,24,27) |
InChI-Schlüssel |
DNNGEFWVGCDEFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)



![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)
![Tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2762532.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate](/img/structure/B2762533.png)
methylamine](/img/structure/B2762536.png)

![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2762538.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)
